

Quantum efficiency of BiVO₄ photocatalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide to the Quantum Efficiency of Bismuth Vanadate (BiVO₄) Photocatalysis

Executive Summary

Bismuth Vanadate (BiVO₄) has emerged as a premier n-type semiconductor for photoelectrochemical (PEC) applications, particularly in solar water splitting and pollutant degradation, owing to its favorable band gap (~2.4 eV), non-toxicity, and stability.^{[1][2]} However, its practical efficiency is often curtailed by limitations in its quantum efficiency (QE), primarily due to poor charge carrier separation and slow surface reaction kinetics.^{[2][3]} This technical guide provides a comprehensive overview of the quantum efficiency of BiVO₄ photocatalysis, targeting researchers and scientists in materials science and catalysis. It delves into the fundamental mechanisms, details key experimental protocols for synthesis and measurement, presents a quantitative analysis of reported efficiencies, and outlines strategies to overcome performance bottlenecks.

Fundamentals of BiVO₄ Photocatalysis and Quantum Efficiency

The photocatalytic process in BiVO₄ is initiated by the absorption of photons with energy equal to or greater than its band gap. This creates electron-hole pairs (excitons). For a productive photocatalytic reaction to occur, these charge carriers must separate and migrate to the semiconductor-electrolyte interface. At the surface, the photogenerated holes (h⁺) in the valence band (VB) drive oxidation reactions (e.g., water oxidation to O₂), while electrons (e⁻) in the conduction band (CB) drive reduction reactions.

A major limiting factor is the recombination of these electron-hole pairs, which releases the absorbed energy as heat or light, thereby reducing the overall efficiency.^[3] The efficiency of this entire process is quantified by the Quantum Efficiency (QE).

- External Quantum Efficiency (EQE), also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is the ratio of the number of electrons collected as photocurrent to the number of incident photons. It is a practical measure of the overall device performance.
- Internal Quantum Efficiency (IQE) is the ratio of collected electrons to the number of absorbed photons. This metric provides insight into the efficiency of charge separation, transport, and injection, independent of the material's light absorption properties.

The relationship can be expressed as: $EQE = IQE \times \text{Light Harvesting Efficiency (LHE)}$.

The IQE itself is a product of three key efficiencies: $IQE = \eta_{\text{separation}} \times \eta_{\text{transport}} \times \eta_{\text{injection}}$ where $\eta_{\text{separation}}$ is the charge separation efficiency, $\eta_{\text{transport}}$ is the charge transport efficiency to the surface, and $\eta_{\text{injection}}$ is the charge injection efficiency into the electrolyte.

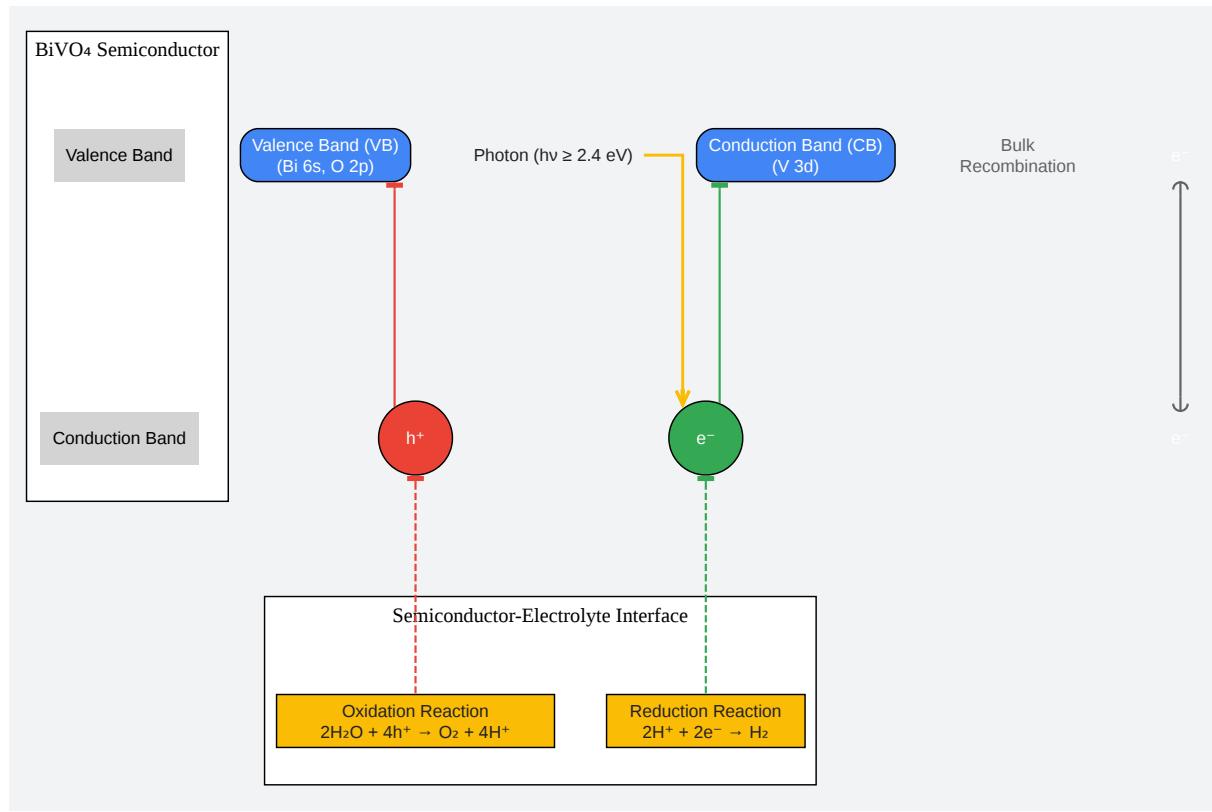
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Figure 1: Mechanism of photocatalysis in BiVO_4 .

Factors Influencing Quantum Efficiency

Achieving high quantum efficiency in BiVO_4 is a multifaceted challenge. Performance is dictated by a combination of intrinsic material properties, bulk characteristics resulting from synthesis, and surface conditions, all of which can be tuned to mitigate efficiency losses.

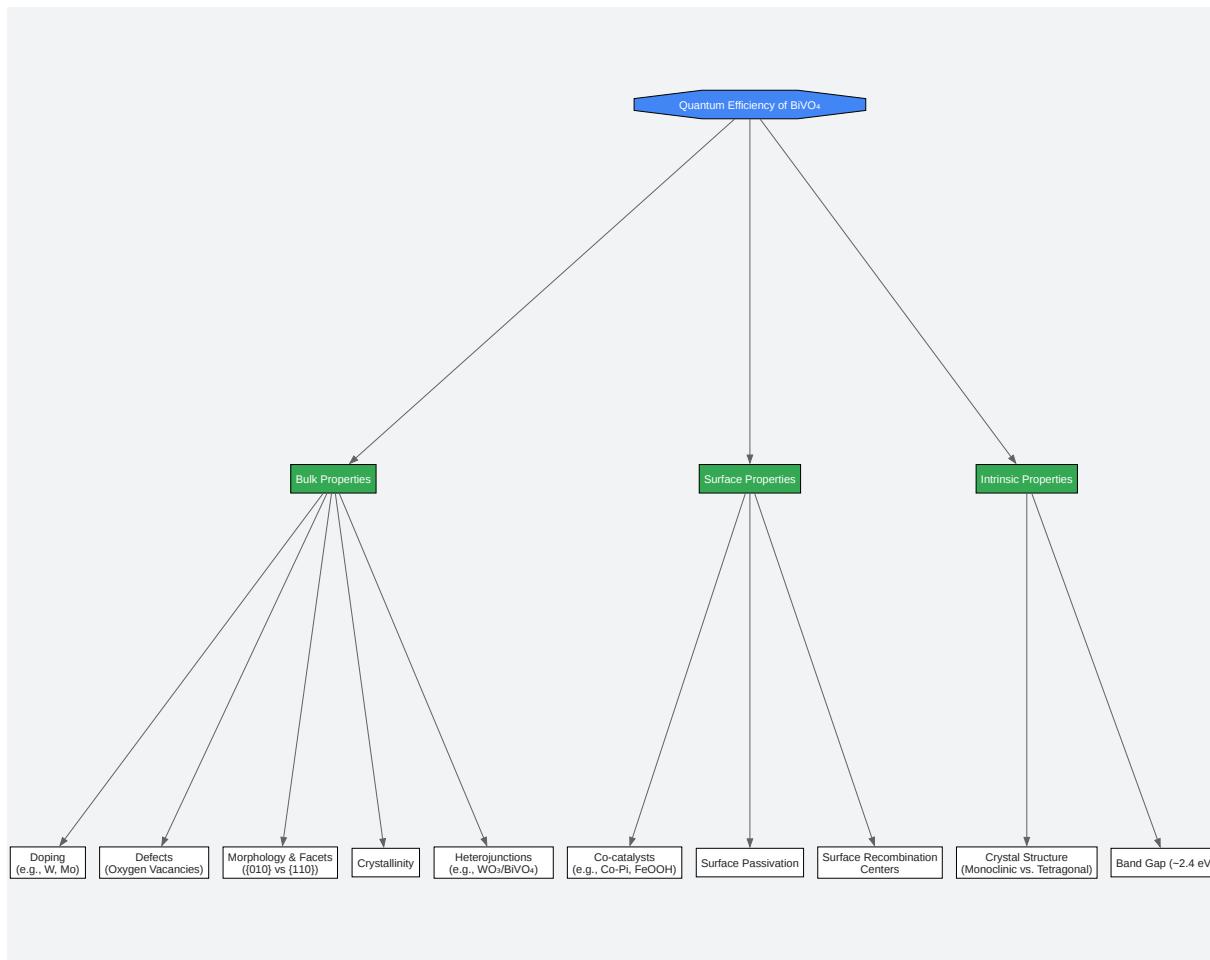
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Figure 2: Key factors influencing the quantum efficiency of BiVO_4 .

- **Crystal Structure:** BiVO_4 primarily exists in monoclinic scheelite and tetragonal zircon phases. The monoclinic phase is significantly more photoactive due to its distorted crystal structure, which facilitates better charge separation, and its slightly lower band gap that allows for greater visible light absorption.[1][4]
- **Morphology and Facet Engineering:** The morphology and exposed crystal facets of BiVO_4 particles play a crucial role. Facet engineering aims to spatially separate the sites for oxidation and reduction reactions. For instance, photogenerated electrons tend to

accumulate on the {010} facets, while holes accumulate on the {110} facets, which enhances charge separation and reduces recombination.[5]

- **Doping:** Introducing dopants such as Tungsten (W) or Molybdenum (Mo) can significantly improve the electronic conductivity of BiVO₄.[6][7][8] This enhances charge transport, thereby increasing the charge separation efficiency. For example, 1% Mo doping was shown to improve charge separation efficiency from 0.27% to 6.7% at 1.23 V vs RHE.[9]
- **Heterojunctions:** Forming a heterojunction with another semiconductor, such as WO₃ or SnO₂, creates a built-in electric field at the interface.[10][11][12] This field effectively drives the separation of electrons and holes, with electrons moving to the WO₃ and holes remaining in the BiVO₄, thus suppressing recombination.[12][13]
- **Surface Co-catalysts and Passivation:** The kinetics of water oxidation on the BiVO₄ surface are notoriously slow, leading to the accumulation of holes and subsequent recombination. Depositing an oxygen evolution co-catalyst (e.g., Cobalt-Phosphate (CoPi), FeOOH, NiOOH) can accelerate this reaction.[14][15] Studies have shown that the primary role of these co-catalysts is often to passivate surface states, which act as recombination centers, thereby reducing the surface recombination rate by a factor of 10-20.[14][15][16][17]

Quantitative Analysis of BiVO₄ Quantum Efficiency

The reported quantum efficiency of BiVO₄ varies widely depending on the synthesis method, material modifications, and testing conditions. The following tables summarize key performance metrics from the literature.

Table 1: Quantum Efficiency of Modified BiVO₄ Photoanodes

BiVO ₄ Modification	Efficiency Type	Wavelength (nm)	Value (%)	Applied Bias (V vs RHE)	Sacrificial Agent	Reference(s)
Undoped, Photocharged (pH 10)	IQE	330-440 (avg)	95	1.23	None	[18] [19]
Undoped, Photocharged (pH 10)	EQE	330-440 (avg)	75	1.23	None	[18] [19]
1% W-doped on FTO/SnO ₂	EQE (IPCE)	450	46	1.63	Not specified	[20]
Mo-doped with CoFeO _x co-catalyst	Charge Sep.	420	>90	Not specified	Not specified	[21] [22]
Single-crystal nanowires	AQE	405	0.44	Not applicable	Fe(NO ₃) ₃	[23]
With oxygen vacancies	EQE (IPCE)	450	90	Not specified	Not specified	[24]
Undoped Film	IQE	Not specified	36.3	0.4 - 0.8	Na ₂ SO ₃	[25]

Table 2: Photocurrent Density of Various BiVO₄ Photoanodes

BiVO ₄ Modification	Photocurrent Density (mA/cm ²)	Applied Bias (V vs RHE)	Illumination	Reference(s)
Undoped, Photocharged (pH 10)	4.3	1.23	AM 1.5	[18][26]
WO ₃ /BiVO ₄ Core-Shell Nanostructures	6.72	1.23	1 sun	[13]
WO ₃ /BiVO ₄ /NiO OH	3.00	1.23	Not specified	[12]
Mo- BiVO ₄ /CoPOM	4.32	1.23	AM 1.5G	[16]

Experimental Methodologies

Reproducible and reliable results depend on meticulous experimental protocols for synthesis, characterization, and performance measurement.

Synthesis of BiVO₄ Photocatalysts

Various methods are employed to synthesize BiVO₄, each influencing the material's final properties.[4][27][28]

Protocol 1: Microwave-Assisted Hydrothermal Synthesis[27][28] This method is noted for being fast and simple, producing particles with high crystallinity.

- Precursor Preparation: Add Bi₂O₃ and V₂O₅ in a 1:1 molar ratio to a 0.5 M HNO₃ solution (e.g., 30 mL).
- Stirring: Vigorously stir the mixture for 20 minutes at room temperature.
- Hydrothermal Reaction: Transfer the suspension to a Teflon-lined autoclave suitable for microwave heating.

- Heating: Heat the autoclave to 180 °C and maintain for 1 hour in a microwave reactor.
- Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the resulting yellow precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol to remove any residual ions.
- Drying: Dry the final BiVO₄ powder in an oven at 60-80 °C for several hours.

Material Characterization

A suite of characterization techniques is essential to understand the physical and chemical properties of the synthesized BiVO₄.

- X-ray Diffraction (XRD): To determine the crystal structure (monoclinic or tetragonal), phase purity, and crystallite size.[29][30]
- Scanning Electron Microscopy (SEM): To visualize the surface morphology, particle size, and shape.[4][29]
- Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles and analyze the crystal lattice.[30][31]
- UV-Visible Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy.[4][29]
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of Bi, V, and O on the material's surface.[31]

Quantum Efficiency Measurement Protocol

The Apparent Quantum Efficiency (or IPCE) is typically measured in a photoelectrochemical (PEC) cell.

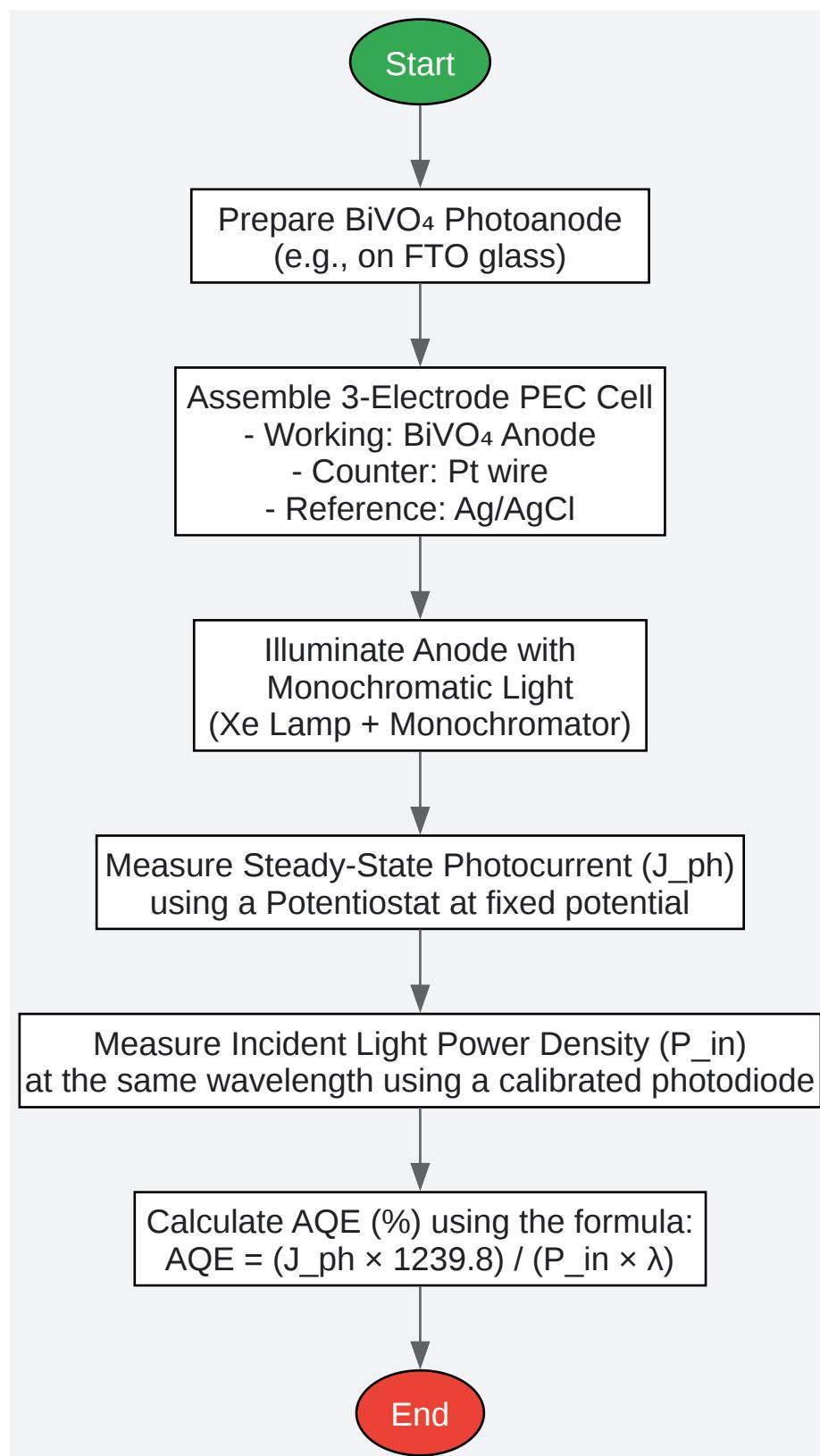
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Figure 3: Workflow for measuring the Apparent Quantum Efficiency (AQE).

Detailed Steps:

- **Photoanode Preparation:** A thin film of the synthesized BiVO_4 is deposited onto a conductive substrate, typically Fluorine-doped Tin Oxide (FTO) coated glass.
- **Cell Assembly:** A three-electrode electrochemical cell is assembled in a quartz-window-equipped vessel. The BiVO_4 film serves as the working electrode, a platinum wire as the counter electrode, and a standard calomel electrode (SCE) or Ag/AgCl as the reference electrode.
- **Electrolyte:** An appropriate electrolyte is used, such as a 0.1 M potassium phosphate (KPi) buffer (pH 7).^[14] For measuring charge separation efficiency, a hole scavenger like Na_2SO_3 may be added.
- **Illumination:** The working electrode is illuminated with monochromatic light from a filtered light source (e.g., a Xenon lamp coupled with a monochromator). The light intensity at each wavelength is measured with a calibrated silicon photodiode.
- **Measurement:** A potentiostat is used to apply a constant bias (e.g., 1.23 V vs. RHE) and measure the resulting steady-state photocurrent.
- **Calculation:** The EQE (or AQE/IPCE) is calculated using the formula: $\text{EQE} (\%) = [\text{Photocurrent Density (mA/cm}^2\text{)} \times 1239.8 \text{ (V}\cdot\text{nm)}] / [\text{Power Density of Incident Light (mW/cm}^2\text{)} \times \text{Wavelength (nm)}] \times 100$ ^[25]

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- To cite this document: BenchChem. [Quantum efficiency of BiVO4 photocatalysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149874#quantum-efficiency-of-bivo4-photocatalysis\]](https://www.benchchem.com/product/b149874#quantum-efficiency-of-bivo4-photocatalysis)

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